molecular formula C22H16ClN5O3S B10863660 3-[({[4-(2-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[4-(2-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B10863660
M. Wt: 465.9 g/mol
InChI Key: NRPDJLGGCXULPM-UHFFFAOYSA-N
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Description

3-[(2-{[4-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a triazole ring, a pyridine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[4-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine and chlorophenyl groups. The final steps involve the attachment of the benzoic acid moiety and the acetyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[4-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-[(2-{[4-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2-{[4-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-{[4-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
  • 4-[(2-{[4-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID

Uniqueness

The uniqueness of 3-[(2-{[4-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClN5O3S

Molecular Weight

465.9 g/mol

IUPAC Name

3-[[2-[[4-(2-chlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H16ClN5O3S/c23-17-8-1-2-9-18(17)28-20(15-6-4-10-24-12-15)26-27-22(28)32-13-19(29)25-16-7-3-5-14(11-16)21(30)31/h1-12H,13H2,(H,25,29)(H,30,31)

InChI Key

NRPDJLGGCXULPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(=O)O)C4=CN=CC=C4)Cl

Origin of Product

United States

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